GYKI-52466
Übersicht
Beschreibung
GYKI-52466 ist eine 2,3-Benzodiazepin-Verbindung, die als nicht-kompetitiver Antagonist von ionotropen Glutamatrezeptoren wirkt, wobei sie speziell auf den AMPA-Rezeptor abzielt. Es ist bekannt für seine Antikonvulsiva- und neuroprotektiven Eigenschaften und wirkt nicht auf Gamma-Aminobuttersäure-Rezeptoren wie herkömmliche 1,4-Benzodiazepine .
Wissenschaftliche Forschungsanwendungen
GYKI-52466 has a wide range of scientific research applications, including:
Neuroprotection: It has been studied for its neuroprotective effects in models of cerebral ischemia and other neurodegenerative conditions.
Anticonvulsant: This compound is used as an anticonvulsant in various seizure models, including audiogenic and chemoconvulsant-induced seizures.
Cancer Research: The compound has shown potential in limiting tumor growth by acting as a glutamate antagonist.
Pharmacological Preconditioning: It is used in studies investigating pharmacological preconditioning to induce tolerance to neurotoxic insults.
Wirkmechanismus
Target of Action
Gyki-52466, also known as 4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine, primarily targets the AMPA receptors . It acts as a non-competitive antagonist of these receptors . It also has some activity against kainate receptors .
Mode of Action
This compound interacts with its targets by allosterically modulating the AMPA receptors . This means it binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in the receptor’s activity . It is a negative allosteric modulator , meaning it reduces the activity of the AMPA receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic pathway . By antagonizing the AMPA receptors, this compound reduces the excitatory effects of glutamate, the primary excitatory neurotransmitter in the nervous system .
Pharmacokinetics
This suggests it is well absorbed in the gastrointestinal tract and can cross the blood-brain barrier to exert its effects in the central nervous system .
Result of Action
The antagonism of AMPA receptors by this compound leads to a reduction in the excitatory effects of glutamate . This results in anticonvulsant effects, making this compound useful in the treatment of seizures . It also has neuroprotective properties, as it can protect neurons from the damaging effects of excessive glutamate stimulation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also affect AMPA receptors could potentially alter the effectiveness of this compound . Additionally, factors such as the pH of the environment could potentially influence the ionization state of this compound, which could in turn affect its absorption and distribution .
Biochemische Analyse
Biochemical Properties
GYKI 52466 is a highly selective, noncompetitive antagonist of AMPA/Kainate receptor responses . It interacts with AMPA receptors, inhibiting their activity and thereby playing a role in biochemical reactions . The compound’s interaction with these receptors is non-competitive, meaning it does not compete with the natural ligand (glutamate) for the same binding site .
Cellular Effects
GYKI 52466 has been reported to prevent the excitotoxic action of high extracellular glutamate levels due to its potent non-competitive AMPA receptor antagonistic effect . It has been demonstrated histologically that GYKI 52466 has neuroprotective actions in experimental models of global and focal cerebral ischemia .
Molecular Mechanism
The molecular mechanism of action of GYKI 52466 involves its role as a non-competitive AMPA receptor antagonist . It binds to a site on the AMPA receptor that is distinct from the active site, thereby changing the receptor’s conformation and preventing the activation of the receptor by glutamate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GYKI 52466 have been shown to last from 60 to 90 minutes, with plasma concentrations peaking within 15 minutes and dropping to less than 5% of peak levels within 90 minutes of injection .
Dosage Effects in Animal Models
In animal models, GYKI 52466 (3 mg/kg, s.c.), 90–180 min prior to high-dose KA, markedly reduced seizure scores, virtually abolished all level 3 and level 4 seizures, and completely suppressed KA-induced hippocampal c-FOS expression .
Vorbereitungsmethoden
Die Synthese von GYKI-52466 umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Benzodiazepinstruktur. Die Synthesemethode umfasst typischerweise die folgenden Schritte:
Bildung des Benzodiazepin-Kerns: Die Kernstruktur wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Ausgangsmaterialien beinhalten.
Funktionalisierung: Die Kernstruktur wird dann funktionalisiert, um die Methylendioxy- und Aminophenylgruppen einzuführen.
Industrielle Produktionsverfahren für this compound sind nicht allgemein dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierung für die großtechnische Produktion.
Analyse Chemischer Reaktionen
GYKI-52466 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Benzodiazepin-Kern zu modifizieren.
Substitution: Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten an den aromatischen Ringen einzuführen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Neuroprotektion: Es wurde auf seine neuroprotektiven Wirkungen in Modellen der zerebralen Ischämie und anderer neurodegenerativer Erkrankungen untersucht.
Antikonvulsiva: This compound wird als Antikonvulsivum in verschiedenen Krampfmustern eingesetzt, einschließlich audiogenen und chemokonvulsiv induzierten Krampfanfällen.
Krebsforschung: Die Verbindung hat gezeigt, dass sie das Tumorwachstum durch ihre Wirkung als Glutamatantagonist begrenzen kann.
Pharmakologische Präkonditionierung: Es wird in Studien verwendet, die die pharmakologische Präkonditionierung untersuchen, um eine Toleranz gegenüber neurotoxischen Insulten zu induzieren.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Funktion als nicht-kompetitiver Antagonist des AMPA-Rezeptors, einer Art von ionotropen Glutamatrezeptor. Durch die Bindung an den Rezeptor hemmt es die exzitatorischen Wirkungen von Glutamat, wodurch die neuronale Erregbarkeit reduziert und Neuroprotektion geboten wird. Die Verbindung interagiert nicht mit Gamma-Aminobuttersäure-Rezeptoren, wodurch sie sich von herkömmlichen Benzodiazepinen unterscheidet .
Vergleich Mit ähnlichen Verbindungen
GYKI-52466 ist Teil der 2,3-Benzodiazepin-Familie, zu der auch andere Verbindungen wie GYKI-52895 gehören. Diese Verbindungen haben ähnliche Strukturen und Wirkmechanismen, können sich aber in ihrer Potenz und Selektivität für den AMPA-Rezeptor unterscheiden . Im Gegensatz zu herkömmlichen 1,4-Benzodiazepinen wirken 2,3-Benzodiazepine nicht auf Gamma-Aminobuttersäure-Rezeptoren, wodurch sie in ihrem pharmakologischen Profil einzigartig sind .
Ähnliche Verbindungen umfassen:
GYKI-52895: Ein weiteres 2,3-Benzodiazepin mit ähnlichen Eigenschaften, aber unterschiedlicher Potenz.
Tifluadom: Eine Verbindung mit unterschiedlichen Rezeptor-Zielmolekülen, aber ähnlichen neuroprotektiven Wirkungen.
Lufuradom: Eine weitere Verbindung mit unterschiedlichen pharmakologischen Wirkungen.
Eigenschaften
IUPAC Name |
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8H,6,9,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBZZHVSGAHQPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145500 | |
Record name | Gyki 52466 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102771-26-6 | |
Record name | 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102771-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gyki 52466 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102771266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gyki 52466 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(8-Methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)benzenamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GYKI-52466 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471V8NZ5X3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (GYKI 52466) acts as a non-competitive antagonist at both α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors. [, , , , ] Unlike competitive antagonists that directly block the glutamate binding site, 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (GYKI 52466) binds to a distinct allosteric site on these receptors. [, ] This binding prevents the opening of the ion channel associated with these receptors, thus inhibiting the flow of ions like sodium and calcium into the neuron. [] Consequently, neuronal excitation mediated by AMPA and kainate receptors is reduced. [] This inhibition of excitatory neurotransmission has been investigated for its potential in treating conditions associated with excessive glutamate activity, such as epilepsy, stroke, and neurodegenerative diseases. [, , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.